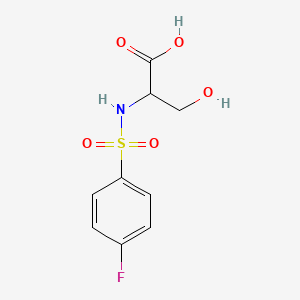

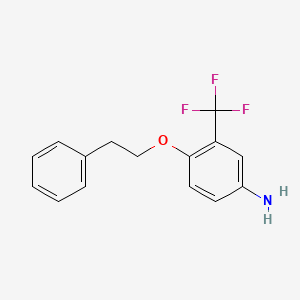

![molecular formula C15H13BrN2 B3176162 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole CAS No. 97870-64-9](/img/structure/B3176162.png)

1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole

概要

説明

“1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” is a derivative of benzimidazole . Benzimidazole derivatives have been evaluated for their antidepressant effect . They are synthesized and evaluated for melting point determination, TLC, infrared, mass, NMR, and Docking .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of an intermediate 2-(4-bromophenyl)-1H-1,3benzimidazole with N-methylmethanamine . The procedure of synthesis involves the use of DMF and NaHS .Molecular Structure Analysis

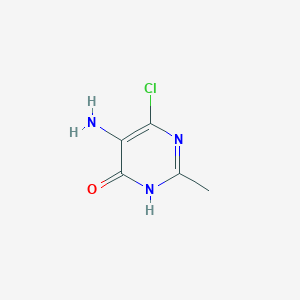

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of an intermediate with N-methylmethanamine to produce the final compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.13 .科学的研究の応用

Antimicrobial Agents : Imidazole compounds, including derivatives like 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, have shown potential as antimicrobial agents. Their synthesis and application in clinical medicine for antimicrobial properties have been extensively studied. Various derivatives of these compounds have been screened for their activities against organisms such as Candida albicans, indicating their relevance in antimicrobial research (Narwal et al., 2012).

Catalyzed Synthesis for Heterocyclic Compounds : The use of this compound in the catalyzed synthesis of heterocyclic compounds has been investigated. These processes often involve copper catalysis and have resulted in the efficient synthesis of complex molecules, contributing to the field of organic chemistry and drug development (Dong et al., 2020).

Antitubercular Activity : Certain derivatives of this compound have been synthesized and evaluated for their antitubercular activity. These compounds have shown promising results against strains like Mycobacterium tuberculosis, highlighting their potential use in the treatment of tuberculosis (Jadhav et al., 2009).

Anti-Cancer Activity : Research has also focused on the anti-cancer activities of compounds derived from this compound. Studies involve the synthesis of specific derivatives and their subsequent testing against various cancer cells, suggesting potential applications in oncology (Karam & Hessoon, 2021).

Synthesis of Novel Imidazole Derivatives : The synthesis of novel imidazole derivatives, including those related to this compound, is a significant area of research. These compounds have been explored for various applications, including their biological activities and potential therapeutic uses (Adnan et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit antimicrobial and antifungal activities . They interact with various enzymes and proteins, disrupting the normal functioning of the target organisms .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their normal functioning . This interaction could potentially inhibit the growth of the target organisms or disrupt their metabolic processes .

Biochemical Pathways

Related compounds have been shown to interfere with various biochemical pathways in their target organisms, leading to downstream effects such as growth inhibition or metabolic disruption .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it may lead to growth inhibition or metabolic disruption in the target organisms .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Bromophenyl)-1H-benzo[d]imidazole, indicates that it is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Research into imidazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry . These compounds are key components in functional molecules used in a variety of applications, and their synthesis is of strategic importance . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

特性

IUPAC Name |

1-(4-bromophenyl)-2-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQDSYXEIPINCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)